molecular formula C6H14O B124083 2-METHYL-2-PENTANOL CAS No. 590-36-3

2-METHYL-2-PENTANOL

Cat. No. B124083
M. Wt: 102.17 g/mol
InChI Key: WFRBDWRZVBPBDO-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

Prepared in a manner similar to 2-methylhexan-2-yl acetate, except using 2-methylpentan-2-ol. A 500 mL round bottom flask was charged with pyridine (30 mL), 2-methylpentanol (30 mL, 208 mmol) and was added followed by DMAP (1.213 g, 9.93 mmol). Acetic anhydride (46 mL, 417 mmol) was added slowly and the mixture heated at 70° C. for 20 hours. The reaction was quenched by pouring into a 10° C. Et2O bath on ice. 200 mL of water was added and the mixture was extracted with saturated CuSO4 (4×50 mL). The mixture was then washed with water (2×200 mL), saturated NaHCO3 (1×50 mL) and brine (1×50 mL). Mixture was dried with sodium sulfate, filtered and concentrated in vacuo. Distillation of the concentrate at 90° C. at reduced pressure (100 mtorr) resulted in 95% pure 2-methylpentan-2-yl acetate. 1H-NMR: 400 MHz, (CDCl3): 1.91 (s, 3H); 1.69-1.5 (m, 2H); 1.37 (s, 6H); 1.31-1.25 (m, 2H); 0.87 (t J=7.2 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.213 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:11])([CH2:7][CH2:8][CH2:9]C)[CH3:6])(=[O:3])[CH3:2].CC(O)(CCC)C.CC(CCC)CO.C(OC(=O)C)(=O)C>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:1]([O:4][C:5]([CH3:11])([CH2:7][CH2:8][CH3:9])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)(CCCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC)O
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
1.213 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
CC(CO)CCC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into a 10° C
ADDITION
Type
ADDITION
Details
200 mL of water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with saturated CuSO4 (4×50 mL)
WASH
Type
WASH
Details
The mixture was then washed with water (2×200 mL), saturated NaHCO3 (1×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Mixture was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate at 90° C. at reduced pressure (100 mtorr)
CUSTOM
Type
CUSTOM
Details
resulted in 95% pure 2-methylpentan-2-yl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(C)(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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